

# 3-[2-(3,5-Dimethylphenoxy)phenyl]acrylic acid solubility data

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## Compound of Interest

Compound Name:	3-[2-(3,5-Dimethylphenoxy)phenyl]acrylic acid
CAS No.:	338393-75-2
Cat. No.:	B2824629

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An In-depth Technical Guide on the Solubility Profile of **3-[2-(3,5-Dimethylphenoxy)phenyl]acrylic acid**

## Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of **3-[2-(3,5-Dimethylphenoxy)phenyl]acrylic acid**, a molecule of interest for researchers and professionals in drug development. In the absence of extensive public solubility data for this specific compound, this document emphasizes the foundational principles, experimental methodologies, and analytical techniques required to generate a robust solubility profile. It serves as a practical guide to physicochemical characterization, solubility determination, and data interpretation, grounded in established scientific principles and regulatory considerations. The insights provided herein are designed to empower researchers to anticipate solubility challenges and make informed decisions during the early stages of formulation and development.

## Introduction: The Critical Role of Solubility

**3-[2-(3,5-Dimethylphenoxy)phenyl]acrylic acid** is an organic molecule featuring a carboxylic acid functional group, an ether linkage, and multiple aromatic rings. Its structural complexity suggests that it may exhibit poor aqueous solubility, a common challenge in the pharmaceutical industry that can hinder the development of effective drug formulations.<sup>[1]</sup> A thorough understanding of a compound's solubility is paramount, as it directly influences key biopharmaceutical properties such as dissolution rate, absorption, and ultimately, bioavailability. This guide outlines the necessary steps to build a comprehensive solubility profile for this compound, from initial physicochemical characterization to the interpretation of solubility data in the context of drug development.

## Physicochemical Properties

A foundational understanding of the physicochemical properties of **3-[2-(3,5-Dimethylphenoxy)phenyl]acrylic acid** is essential for predicting its solubility behavior and designing appropriate experimental protocols.

Property	Value	Source
Chemical Name	3-[2-(3,5-Dimethylphenoxy)phenyl]acrylic acid	[2]
CAS Number	338393-75-2	[2]
Molecular Formula	C <sub>17</sub> H <sub>16</sub> O <sub>3</sub>	[2]
Molecular Weight	268.31 g/mol	Calculated
Melting Point	201-203°C	[2]
Density	1.175 ± 0.06 g/cm <sup>3</sup>	[2]
Appearance	Solid (predicted)	
pKa (predicted)	-4.0 - 4.5	Based on acrylic acid moiety <sup>[3]</sup>

The high melting point suggests a stable crystalline lattice, which often correlates with low aqueous solubility. The presence of the carboxylic acid group indicates that the compound's

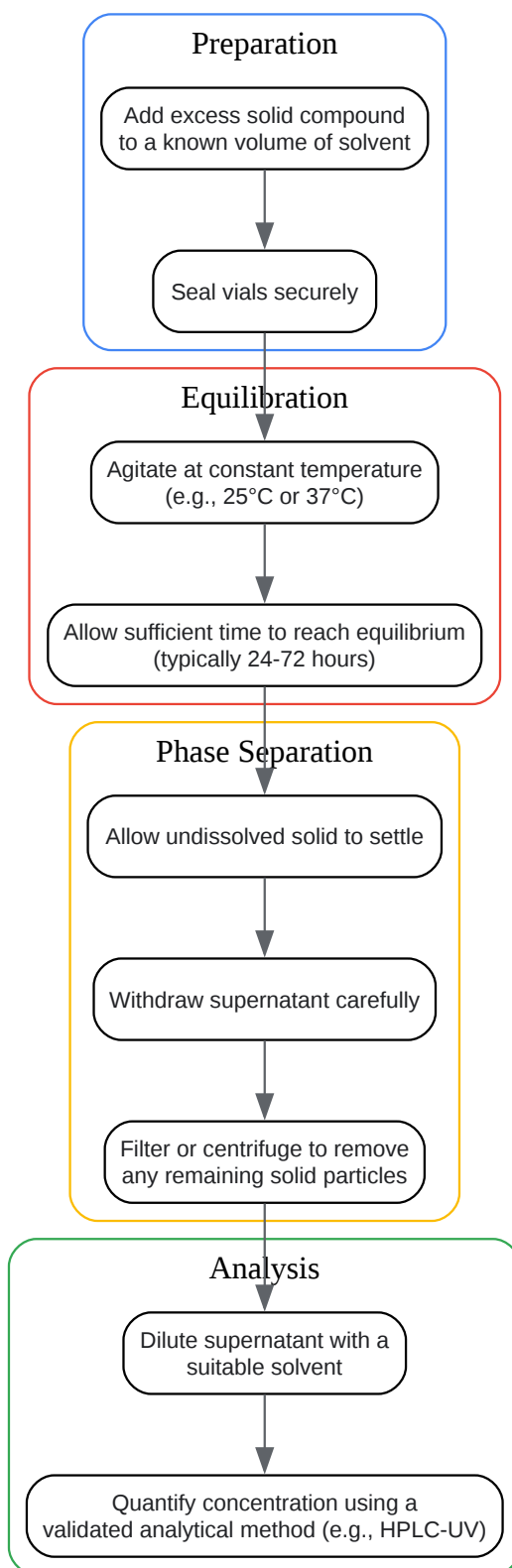
solubility will be highly dependent on pH.[4] As an acidic compound, it is expected to be more soluble in alkaline (high pH) environments where the carboxylic acid is deprotonated to the more polar carboxylate form.

## Experimental Determination of Solubility

The "shake-flask" method is the gold standard for determining the equilibrium solubility of a compound.[5] This method measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the undissolved solid.

## Workflow for Equilibrium Solubility Determination

The following diagram illustrates the typical workflow for determining the equilibrium solubility of an active pharmaceutical ingredient (API) like **3-[2-(3,5-Dimethylphenoxy)phenyl]acrylic acid**.



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Caption: Experimental workflow for the shake-flask solubility method.

## Detailed Protocol: Equilibrium Solubility in Various Solvents

Objective: To determine the equilibrium solubility of **3-[2-(3,5-Dimethylphenoxy)phenyl]acrylic acid** in a range of aqueous and organic solvents at a controlled temperature.

Materials:

- **3-[2-(3,5-Dimethylphenoxy)phenyl]acrylic acid**
- Selected solvents (e.g., Water, pH 7.4 buffer, 0.1 N HCl, Dimethyl Sulfoxide (DMSO), Ethanol)
- Glass vials with screw caps
- Thermostatically controlled shaker
- Analytical balance
- Pipettes
- Syringe filters (e.g., 0.22  $\mu\text{m}$  PTFE)
- HPLC system with UV detector

Procedure:

- **Preparation:** Add an excess amount of the solid compound to a series of vials containing a known volume of each selected solvent. The presence of excess solid is crucial to ensure that a saturated solution is achieved.<sup>[5]</sup>
- **Equilibration:** Seal the vials and place them in a shaker set to a constant temperature (e.g., 25°C). Agitate the samples for a predetermined time (e.g., 48 hours) to ensure equilibrium is reached.<sup>[5]</sup>
- **Phase Separation:** After equilibration, allow the vials to stand to let the undissolved solid settle. Carefully withdraw an aliquot of the supernatant.

- Filtration: Filter the aliquot through a syringe filter to remove any remaining solid particles. This step is critical to prevent artificially high solubility readings.
- Quantification: Dilute the filtered sample with a suitable mobile phase and analyze the concentration using a validated HPLC-UV method.[6][7]

## Analytical Method for Quantification

A robust and validated analytical method is essential for accurately quantifying the concentration of the dissolved compound. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable technique for acrylic acid derivatives.[8][9]

### HPLC-UV Method Parameters (Illustrative Example)

Parameter	Condition
Column	C18 reverse-phase (e.g., 150 x 4.6 mm, 3 µm)
Mobile Phase	Acetonitrile and water with 0.1% formic acid (gradient elution)
Flow Rate	1.0 mL/min
Column Temperature	40°C
Detection Wavelength	Determined by UV-Vis scan of the compound (e.g., 210 nm)[8]
Injection Volume	10 µL

Method Validation: The analytical method must be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness to ensure reliable data.[6]

## Interpreting Solubility Data and Making Decisions

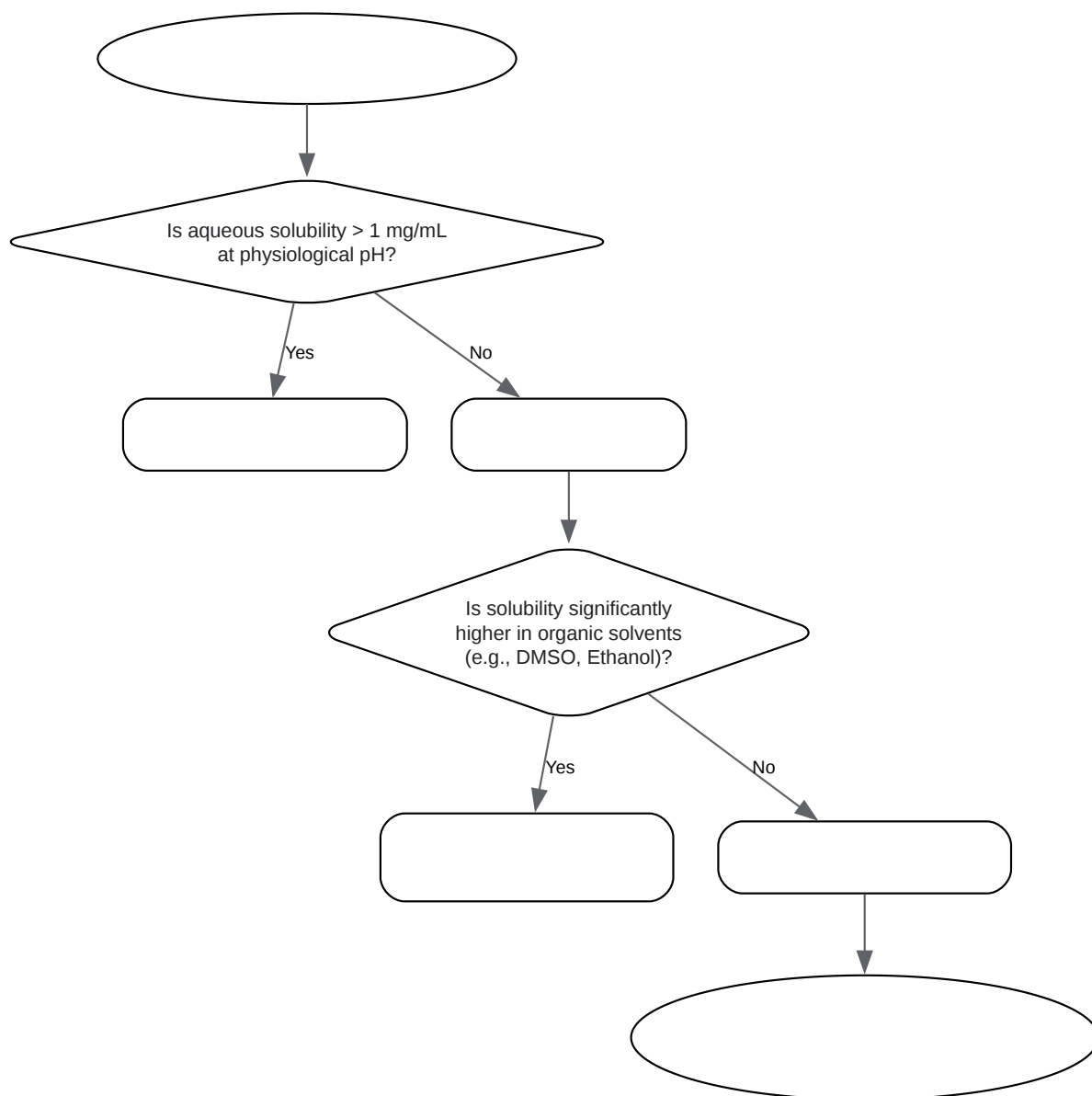
The solubility data should be systematically organized to facilitate interpretation and decision-making for formulation development.

### Example Data Summary Table

Solvent System	Temperature (°C)	Solubility (mg/mL)
0.1 N HCl (pH ~1.2)	25	[Experimental Value]
Water	25	[Experimental Value]
PBS (pH 7.4)	25	[Experimental Value]
Dimethyl Sulfoxide (DMSO)	25	[Experimental Value]
Ethanol	25	[Experimental Value]

## Decision Tree for Solvent System Selection

The initial solubility screening results can guide the selection of a suitable solvent system for further development, as illustrated in the diagram below.



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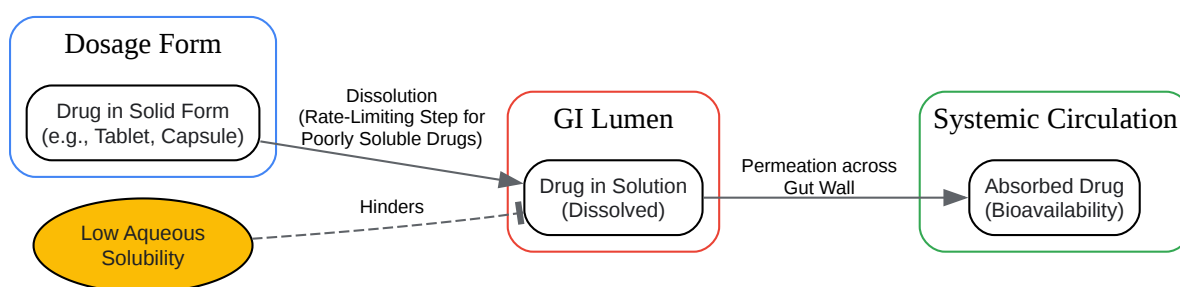
Caption: Decision tree for formulation strategy based on initial solubility data.

## Implications for Drug Development

Low aqueous solubility, as is anticipated for **3-[2-(3,5-Dimethylphenoxy)phenyl]acrylic acid**, has significant consequences for drug development. It often leads to poor and variable absorption after oral administration, which can compromise therapeutic efficacy.

## Relationship Between Solubility and Bioavailability

The following diagram illustrates how poor solubility can create a bottleneck in the process of oral drug absorption.



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Caption: Impact of low solubility on the pathway to oral bioavailability.

Addressing these challenges early is crucial. Strategies to enhance solubility may include:

- pH adjustment: Utilizing the acidic nature of the molecule to formulate it in a higher pH environment where it is more soluble.[4]
- Co-solvents: Using a mixture of solvents to increase solubility.[4]
- Amorphous Solid Dispersions (ASDs): Dispersing the API in a polymer matrix to maintain it in a higher-energy amorphous state, which has greater solubility than its crystalline form.[10]
- Particle Size Reduction: Increasing the surface area of the drug particles to enhance the dissolution rate.[1]

## Conclusion

While specific solubility data for **3-[2-(3,5-Dimethylphenoxy)phenyl]acrylic acid** is not readily available in public literature, this guide provides a robust scientific framework for its determination and interpretation. By following the outlined experimental protocols, employing validated analytical methods, and carefully considering the physicochemical properties of the molecule, researchers can generate the critical data needed to overcome potential solubility hurdles. A proactive approach to characterizing and addressing solubility will ultimately pave the way for successful formulation development and enhance the therapeutic potential of this compound.

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